molecular formula C22H17N3O3 B7704654 N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide

N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide

Cat. No. B7704654
M. Wt: 371.4 g/mol
InChI Key: KJCKALURKGCZRI-UHFFFAOYSA-N
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Description

N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as MO-1, is a chemical compound that has gained interest in the scientific community due to its potential applications in medical research. MO-1 is a member of the oxadiazole family of compounds, which have been shown to have a variety of pharmacological properties. In

Mechanism of Action

The mechanism of action of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the inhibition of MAGL. MAGL is responsible for the breakdown of 2-AG, which is an endocannabinoid that binds to cannabinoid receptors in the body. By inhibiting MAGL, N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide increases the levels of 2-AG, which can then bind to cannabinoid receptors and produce a variety of physiological effects.
Biochemical and Physiological Effects
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, suggesting that it may have potential as a therapeutic agent for conditions such as arthritis and neuropathic pain. N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is that it is relatively easy to synthesize in a laboratory setting. This makes it a convenient compound to work with for researchers who are interested in investigating its potential applications. However, one limitation of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One area of interest is the potential use of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide as a therapeutic agent for pain and inflammation. Further studies are needed to determine the safety and efficacy of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide in humans. Another area of interest is the potential use of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide as a treatment for anxiety disorders. Further studies are needed to determine the mechanism of action of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide in producing anxiolytic effects and to determine its safety and efficacy in humans. Finally, further studies are needed to investigate the potential applications of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide in other areas of medical research.

Synthesis Methods

The synthesis of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the reaction of 4-methoxyphenyl hydrazine with 2-chloro-5-nitrobenzoic acid to form a hydrazone intermediate. This intermediate is then reacted with 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-amine to form the final product, N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide. The synthesis of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a relatively straightforward process and can be carried out in a laboratory setting with ease.

Scientific Research Applications

N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have potential applications in medical research. It has been investigated for its ability to inhibit the activity of a protein called monoacylglycerol lipase (MAGL), which is involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL has been shown to increase levels of 2-AG, which has been implicated in a variety of physiological processes, including pain modulation, inflammation, and anxiety.

properties

IUPAC Name

N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-27-19-12-10-15(11-13-19)20-24-22(28-25-20)17-8-5-9-18(14-17)23-21(26)16-6-3-2-4-7-16/h2-14H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCKALURKGCZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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